N,N’-Bis(2,2’-dithiosalicyl)hydrazide

Vue d'ensemble

Description

N,N’-Bis(2,2’-dithiosalicyl)hydrazide: is a chemical compound known for its selective inhibition of HIV-1 integrase. This compound does not affect other retroviral targets, such as reverse transcriptase, protease, or virus attachment, and exhibits no detectable activity against human topoisomerases I and II .

Applications De Recherche Scientifique

N,N’-Bis(2,2’-dithiosalicyl)hydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

Biology: The compound’s selective inhibition of HIV-1 integrase makes it a valuable tool for studying viral integration and developing antiviral therapies.

Medicine: Its potential as an antiviral agent is being explored in preclinical studies.

Mécanisme D'action

Target of Action

N,N’-Bis(2,2’-dithiosalicyl)hydrazide is a selective inhibitor of HIV-1 integrase . HIV-1 integrase is a key enzyme in the life cycle of the HIV-1 virus, responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .

Biochemical Pathways

By inhibiting the function of HIV-1 integrase, this compound disrupts the life cycle of the HIV-1 virus . This prevents the virus from replicating and spreading to new cells. The downstream effects of this action include a reduction in viral load and a slowing of disease progression .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . This can lead to a decrease in viral load and a slowing of disease progression in individuals infected with HIV-1 .

Méthodes De Préparation

The synthesis of N,N’-Bis(2,2’-dithiosalicyl)hydrazide involves the reaction of 2,2’-dithiosalicylic acid with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

N,N’-Bis(2,2’-dithiosalicyl)hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s activity.

Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

N,N’-Bis(2,2’-dithiosalicyl)hydrazide is unique in its selective inhibition of HIV-1 integrase without affecting other retroviral targets. Similar compounds include:

Raltegravir: Another HIV-1 integrase inhibitor, but with a different chemical structure and broader target range.

Elvitegravir: Similar to raltegravir, it inhibits HIV-1 integrase but has different pharmacokinetic properties.

Dolutegravir: A more potent integrase inhibitor with a longer half-life and higher barrier to resistance compared to other integrase inhibitors.

The uniqueness of this compound lies in its selective inhibition and minimal off-target effects, making it a valuable tool for research and potential therapeutic applications .

Activité Biologique

N,N'-Bis(2,2'-dithiosalicyl)hydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

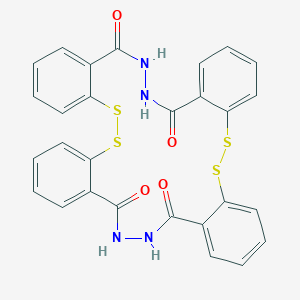

N,N'-Bis(2,2'-dithiosalicyl)hydrazide is a hydrazone derivative characterized by its unique structure, which includes two 2,2'-dithiosalicylic acid moieties linked by a hydrazine group. This structural configuration contributes to its biological properties.

Antimicrobial Activity

1. Antibacterial Properties

Research indicates that N,N'-Bis(2,2'-dithiosalicyl)hydrazide exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates MIC values ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial effects .

- Comparison with Standard Antibiotics : The antibacterial activity of N,N'-Bis(2,2'-dithiosalicyl)hydrazide is often compared favorably to standard antibiotics like nitrofurantoin and gentamicin, showing superior efficacy in some cases .

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 1.95 | Nitrofurantoin | 15.62 |

| Bacillus subtilis | 3.91 | Gentamicin | 8.00 |

2. Antifungal Activity

In addition to antibacterial properties, N,N'-Bis(2,2'-dithiosalicyl)hydrazide also shows antifungal activity against various fungal strains. The compound has been tested against common pathogens such as Candida albicans, demonstrating effective inhibition at comparable concentrations .

Anticancer Activity

Recent studies have explored the anticancer potential of N,N'-Bis(2,2'-dithiosalicyl)hydrazide:

- Cell Viability Assays : In vitro studies reveal that this hydrazone significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxic effects .

- Mechanism of Action : The mechanism by which N,N'-Bis(2,2'-dithiosalicyl)hydrazide exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Shantou University evaluated the antimicrobial efficacy of various hydrazone derivatives, including N,N'-Bis(2,2'-dithiosalicyl)hydrazide. The results indicated that this compound exhibited a broader spectrum of activity compared to other derivatives tested, particularly against Gram-positive bacteria .

Case Study 2: Cytotoxicity in Cancer Research

In a separate investigation focusing on the cytotoxic effects of hydrazones on cancer cell lines, N,N'-Bis(2,2'-dithiosalicyl)hydrazide was found to induce significant apoptosis in MCF-7 cells after 24 hours of exposure. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic changes .

Propriétés

IUPAC Name |

2,3,20,21-tetrathia-11,12,29,30-tetrazapentacyclo[30.4.0.04,9.014,19.022,27]hexatriaconta-1(36),4,6,8,14,16,18,22,24,26,32,34-dodecaene-10,13,28,31-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O4S4/c33-25-17-9-1-5-13-21(17)37-38-22-14-6-2-10-18(22)27(35)31-32-28(36)20-12-4-8-16-24(20)40-39-23-15-7-3-11-19(23)26(34)30-29-25/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFCQXUXSGUXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NNC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NNC(=O)C5=CC=CC=C5SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327934 | |

| Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-40-8 | |

| Record name | N,N'-Bis(2,2'-dithiosalicyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.